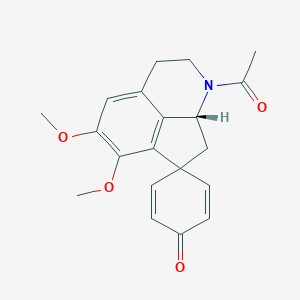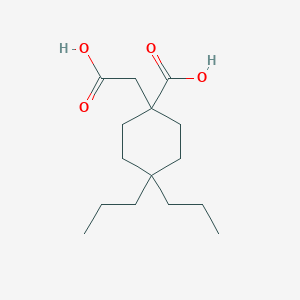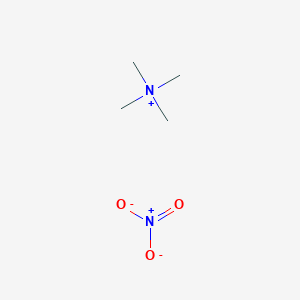
2,3,4-Tri-O-benzoylfucopyranosyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-benzoylfucopyranosyl bromide (BTF) is a compound that belongs to the family of fucosylated oligosaccharides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
2,3,4-Tri-O-benzoylfucopyranosyl bromide exerts its biological effects through various mechanisms, including modulation of cell signaling pathways, inhibition of enzymatic activity, and alteration of protein-protein interactions. One of the main mechanisms of action of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its ability to inhibit the activity of fucosidases, which are enzymes that catalyze the removal of fucose residues from glycoproteins. This inhibition can lead to the accumulation of fucosylated glycoproteins, which can affect various cellular processes.
Biochemical and Physiological Effects:
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been shown to have various biochemical and physiological effects, including modulation of immune cell function, inhibition of cancer cell proliferation and metastasis, and enhancement of drug efficacy. 2,3,4-Tri-O-benzoylfucopyranosyl bromide has also been shown to have anti-inflammatory and antioxidant properties, which can contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in lab experiments is its ability to selectively target fucosylated glycoproteins, which can facilitate the study of their biological functions. 2,3,4-Tri-O-benzoylfucopyranosyl bromide is also relatively stable and can be easily synthesized using various methods. However, one of the main limitations of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its potential toxicity, which can affect the quality of the experimental results. In addition, the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be time-consuming and expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in scientific research. One potential direction is the development of fucosylated drugs using 2,3,4-Tri-O-benzoylfucopyranosyl bromide as a starting material. Another direction is the investigation of the role of fucosylation in various diseases, including autoimmune disorders and infectious diseases. Finally, the development of more efficient and cost-effective methods for the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can facilitate its use in various experiments.
Conclusion:
In conclusion, 2,3,4-Tri-O-benzoylfucopyranosyl bromide is a compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,3,4-Tri-O-benzoylfucopyranosyl bromide have been discussed in this paper. Further research on 2,3,4-Tri-O-benzoylfucopyranosyl bromide can contribute to our understanding of the role of fucosylation in various biological processes and facilitate the development of novel therapeutic interventions.
Synthesemethoden
2,3,4-Tri-O-benzoylfucopyranosyl bromide can be synthesized using a variety of methods, including chemical and enzymatic synthesis. The chemical synthesis method involves the use of benzoyl chloride and fucose, while the enzymatic synthesis method involves the use of fucosyltransferase. The chemical synthesis method is relatively simple and cost-effective, but it may produce impurities that can affect the quality of the final product. The enzymatic synthesis method, on the other hand, is more complex and expensive, but it can produce a higher quality product with fewer impurities.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been widely used in scientific research due to its potential applications in various fields, including immunology, cancer research, and drug development. In immunology, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a tool to study the role of fucosylation in immune cell function and signaling. In cancer research, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used to investigate the role of fucosylation in cancer cell proliferation and metastasis. In drug development, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a starting material for the synthesis of fucosylated drugs.
Eigenschaften
CAS-Nummer |
131897-73-9 |
|---|---|
Produktname |
2,3,4-Tri-O-benzoylfucopyranosyl bromide |
Molekularformel |
C27H23BrO7 |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
ZNQXFYBHGDPZCZ-JYZZCPHSSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Andere CAS-Nummern |
131897-73-9 |
Synonyme |
2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide 2,3,4-tri-O-benzoylfucopyranosyl bromide tri-Bz-Fuc-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)




